N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine
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Overview
Description
N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and fluorophenyl and methoxyphenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the piperazine moiety and the subsequent attachment of the methoxyphenyl and fluorophenyl groups. Key reagents include triazine precursors, piperazine, and substituted anilines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions are common, especially on the aromatic rings, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-amino-6-{[4-(2-chlorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine
- N-(4-amino-6-{[4-(2-hydroxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine
Comparison: Compared to its analogs, N-(4-amino-6-{[4-(2-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-fluorophenyl)amine exhibits unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, solubility, and biological activity. The fluorophenyl group also contributes to its distinct pharmacological profile, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-5-3-2-4-17(18)29-12-10-28(11-13-29)14-19-25-20(23)27-21(26-19)24-16-8-6-15(22)7-9-16/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWVGOLGWNYBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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